1-(1H-indol-3-yl)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
13708-33-3 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-12(5-1)9-10-18-17(13)15-11-19-16-8-4-3-7-14(15)16/h1-11,19H |
InChI Key |
DMONRIXWBGGWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
The Significance of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of drug discovery. mdpi.comrroij.com Their prevalence in pharmaceuticals is striking, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov This is due to their structural diversity and their ability to mimic the structures of peptides and bind reversibly to proteins. nih.gov
The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, solubility, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its toxicological profile. nih.gov Furthermore, the rigid and three-dimensional nature of many heterocyclic scaffolds allows for precise orientation of substituents, enabling highly specific interactions with biological targets like enzymes and receptors. nih.gov This specificity can lead to enhanced potency and reduced off-target effects.
The versatility of heterocyclic chemistry allows for the creation of vast libraries of compounds with diverse functionalities, accelerating the pace of drug discovery through techniques like combinatorial chemistry and fragment-based drug design. mdpi.comrroij.com
An Overview of Isoquinoline As a Privileged Structure in Medicinal Chemistry
The isoquinoline (B145761) moiety, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile ground for the development of new therapeutic agents. rsc.orgresearchgate.net
The isoquinoline skeleton is a common feature in a wide array of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. researchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. nih.govontosight.ai The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system are key to its ability to interact with various biological macromolecules. rsc.orgnih.gov
The continuous interest in isoquinoline derivatives stems from their proven success in clinical applications and their potential to address a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov
An Overview of Indole As a Key Pharmacophore in Bioactive Molecules
The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is another "privileged" scaffold and a fundamental pharmacophore in drug discovery. researchgate.netmdpi.comwisdomlib.org It is a ubiquitous structural motif found in numerous natural products, including the essential amino acid tryptophan, and a vast number of synthetic compounds with significant biological activities. nih.gov
The indole ring system's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its promiscuous binding to a wide range of biological targets. researchgate.net This versatility has led to the development of indole-containing drugs with applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. researchgate.netjetir.org
The C-3 position of the indole ring is particularly reactive and serves as a common point for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored biological activities. wisdomlib.orgjetir.org
Rationale for Academic Investigation of the 1 1h Indol 3 Yl Isoquinoline Core
Classical and Established Approaches to Isoquinoline Synthesis Relevant to Indolyl Conjugates
The foundational methods for isoquinoline synthesis, established in the late 19th and early 20th centuries, provide the basic framework for constructing the isoquinoline core. While not always directly applied to the synthesis of this compound in their original forms, their principles are fundamental to understanding the formation of indolyl-isoquinoline conjugates. These methods typically involve the cyclization of a substituted phenethylamine (B48288) derivative. organic-chemistry.orgwikipedia.orgnrochemistry.com
Bischler-Napieralski Reactions
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-arylethylamide. wikipedia.org The reaction is typically promoted by a dehydrating agent in acidic conditions, with phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common reagents. organic-chemistry.orgnrochemistry.com The process first yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic isoquinoline. wikipedia.orgjk-sci.com
The reaction's success is highly dependent on the electronic nature of the aryl ring; electron-donating substituents significantly facilitate the cyclization. nrochemistry.comjk-sci.com In the context of indolylisoquinolines, the starting material would conceptually be an N-[2-(phenyl)ethyl]-indoleacetamide. The electron-rich nature of the indole nucleus makes it a suitable candidate for the electrophilic ring-closing step. A modified Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) has been effectively used to synthesize β-carboline derivatives from N-acyltryptamines, demonstrating the viability of this approach for indole-containing systems. nih.gov This mild method proceeds via electrophilic amide activation and subsequent cyclodehydration. nih.gov
However, a significant side reaction can be the retro-Ritter reaction, leading to the formation of styrene (B11656) derivatives. organic-chemistry.orgjk-sci.com The choice of solvent and reagents, such as using nitriles as a solvent, can help to minimize this undesired pathway. jk-sci.com
Table 1: Representative Bischler-Napieralski and Related Reactions for Indole-Based Systems
| Precursor | Reagents & Conditions | Product Type | Yield | Reference |
| N-Phenethylbenzamide | Tf₂O, 2-ClPyr, CH₂Cl₂ | 1-Phenyl-3,4-dihydroisoquinoline | 95% | nih.gov |
| Tryptamine-phenylacetamide | Tf₂O, 2-ClPyr, CH₂Cl₂, 130 °C (µW) | Spirocyclic indoline (B122111) pentacycle | 100% | nih.gov |
| N-Acyltryptamine | POCl₃, Toluene, Reflux | β-Carboline (dihydro) | Varies | nih.gov |
Pictet-Spengler Cyclizations
The Pictet-Spengler reaction is another classic method, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is particularly effective for the synthesis of tetrahydroisoquinolines and their indole-containing analogues, tetrahydro-β-carbolines. mdpi.com The high nucleophilicity of the indole ring makes it an excellent substrate for this transformation, often proceeding under mild conditions with high yields. wikipedia.org
The reaction mechanism initiates with the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. The electron-rich C3 position of the indole ring then attacks this iminium ion, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final product. wikipedia.orgmdpi.com For the synthesis of a this compound system, a conceptual starting point would involve the reaction of a phenethylamine derivative with an indole-3-carboxaldehyde, followed by oxidation of the resulting tetrahydroisoquinoline.
Modern variations of this reaction have been combined with multicomponent reactions, such as the Ugi reaction, to rapidly build complex polycyclic scaffolds. mdpi.comuj.edu.pl For example, a highly stereoselective sequence involving a Ugi four-component reaction followed by a Pictet-Spengler cyclization has been developed, showcasing the robustness of this method. uj.edu.pl
Table 2: Examples of Pictet-Spengler Reactions for Indole Scaffolds
| Amine Component | Carbonyl Component | Acid Catalyst | Product Type | Yield | Reference |
| Tryptamine | Various Aldehydes | Trifluoroacetic Acid (TFA) | Tetrahydro-β-carboline | High | wikipedia.org |
| Phenethylamine | Methylal | Hydrochloric Acid (HCl) | Tetrahydroisoquinoline | N/A | nih.gov |
| Tryptophan derivative | N-Boc-1H-indole-3-carbaldehyde | N/A | Diketopiperazine fused THIQ | N/A | mdpi.com |
| Bifunctional Amine (Ugi) | Aldehyde (Ugi) | Methanesulfonic acid | Polycyclic pyrrolo[1,2-a]pyrazine | 45-91% | uj.edu.pl |
Pomeranz-Fritsch Reactions and Analogous Cyclodehydrations
The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system through the acid-mediated cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The reaction is typically conducted in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (acetal), and second, the ring closure using a strong acid like sulfuric acid. wikipedia.orgresearchgate.net
While less frequently used than the Bischler-Napieralski or Pictet-Spengler reactions, modifications have improved its utility. acs.org A significant advancement is the combination of the Ugi multicomponent reaction with a subsequent Pomeranz-Fritsch cyclization. In one study, this strategy was successfully applied using heterocyclic amines, including 1H-indol-2-ylmethylamine, as building blocks. acs.orgacs.org This demonstrates that the Pomeranz-Fritsch methodology can be adapted to construct indole-fused or indole-substituted aza-heterocycles, including carboline scaffolds, which are structurally related to indolylisoquinolines. acs.org The reaction conditions for the cyclization step often require optimization, with methanesulfonic acid proving effective in the Ugi/Pomeranz-Fritsch sequence. acs.org
Contemporary Catalytic Strategies for Direct Construction of the this compound System
Modern synthetic chemistry has introduced powerful catalytic methods that offer more direct and efficient pathways to complex molecules like this compound, often with greater functional group tolerance and milder reaction conditions than classical approaches. rsc.org
Palladium-Catalyzed Coupling and Subsequent Cyclization Protocols
Palladium catalysis has become an indispensable tool for constructing heterocyclic systems. One prominent strategy for isoquinoline synthesis involves a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. organic-chemistry.orgorganic-chemistry.org This method provides excellent yields in short reaction times. organic-chemistry.org
To construct the this compound scaffold, this would involve using an indole-substituted terminal acetylene. Another powerful palladium-catalyzed approach is the Larock isoquinoline synthesis, which involves the reaction of N-substituted-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org Furthermore, a palladium-catalyzed sequential double cyclization of propargylic 2-halobenzamides has been developed to produce challenging indoloquinolinones, showcasing the power of palladium to orchestrate complex transformations leading to indole-fused quinolinone systems. beilstein-journals.org
Table 3: Palladium-Catalyzed Syntheses of Isoquinoline and Related Systems
| Starting Materials | Catalyst System | Key Transformation | Product Type | Yield | Reference |
| o-Iodobenzaldehyde imine, Terminal acetylene | Pd(0) catalyst, CuI | Coupling and Cyclization | Substituted Isoquinoline | Excellent | organic-chemistry.orgorganic-chemistry.org |
| N-tert-Butyl-o-(1-alkynyl)benzaldimine, Electrophile | Pd catalyst | Cyclization/Cross-Coupling | 3,4-Disubstituted Isoquinoline | N/A | acs.org |
| Propargylic 2-iodobenzamide, Phenylboronic acid | PdCl₂ | Sequential Double Cyclization | Indoloquinolinone derivative | 51% | beilstein-journals.org |
| 2-Alkynyl Arylazides, Acrylic Acids | Pd(OAc)₂ | Carbonylative Cyclization | 1H-Indol-3-yl Acrylates | N/A | researchgate.net |
Copper-Catalyzed Cyclization Approaches
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. While often used as a co-catalyst in palladium-mediated reactions, copper catalysts are also effective on their own. organic-chemistry.orgorganic-chemistry.org For instance, a copper-catalyzed tandem amino radical cyclization has been reported for the one-pot synthesis of indolo-[2,1-a]isoquinoline tetracyclic skeletons. rsc.org This method efficiently forms one C-C and one C-N bond under mild conditions. rsc.org
Another relevant approach is the copper-catalyzed synthesis of benzo wikipedia.orgbeilstein-journals.orgindolo[1,2-b]isoquinolin-8-ones, which proceeds through C-H activation and intramolecular cyclization. researchgate.net Although these examples yield fused polycyclic systems rather than the direct this compound structure, they highlight the capability of copper catalysis to forge the critical bonds between indole and isoquinoline precursors.
A highly relevant modern catalytic method, while not strictly using copper, is a silver-triflate (AgOTf)-catalyzed three-component reaction between a 2-alkynylbenzaldehyde, an amine, and an indole. This reaction directly affords 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines in good yields under mild conditions. acs.org The resulting dihydroisoquinoline can be readily oxidized to the aromatic this compound, making this a very direct and powerful contemporary strategy.
Table 4: Modern Catalytic Syntheses Leading to Indolylisoquinoline Scaffolds
| Starting Materials | Catalyst System | Key Transformation | Product Type | Yield | Reference |
| 2-Alkynylbenzaldehyde, Amine, Indole | AgOTf | Three-Component Tandem Reaction | 1-(1H-Indol-3-yl)-1,2-dihydroisoquinoline | Good | acs.org |
| N-Aryl-3-(2-ethynylphenyl)propiolamide | Cu(OAc)₂ | Tandem Amino Radical Cyclization | Indolo-[2,1-a]isoquinoline | Good | rsc.org |
| N-(2-iodobenzoyl)indoles | CuI, L-proline | Intramolecular C-N coupling | Indolo[2,1-a]isoquinolin-6(5H)-one | Up to 96% | rsc.org |
| N-(2-ethynylphenyl)benzamides | Cu(OAc)₂ | Double Oxidative Annulation | Benzo wikipedia.orgbeilstein-journals.orgindolo[1,2-b]isoquinolin-8-one | High | researchgate.net |
Silver-Catalyzed Three-Component Reactions Involving 2-Alkynylbenzaldehydes, Amines, and Indoles
A highly efficient method for synthesizing 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines involves a silver-catalyzed three-component reaction. acs.orgscispace.com This approach utilizes 2-alkynylbenzaldehydes, various amines (both anilines and alkyl amines), and indoles as the starting materials. acs.orgresearchgate.net The reaction, typically catalyzed by silver triflate (AgOTf) under mild conditions, proceeds in a tandem manner to afford the desired products in good yields. acs.orgrsc.org
The general mechanism for this transformation involves the initial formation of an imine from the 2-alkynylbenzaldehyde and the amine. beilstein-journals.org The silver catalyst then activates the alkyne group, facilitating an intramolecular cyclization (a 6-endo-dig process) to form an isoquinolinium intermediate. rsc.orgbeilstein-journals.org This intermediate is then trapped by the nucleophilic indole at the C-3 position to furnish the final 1-(1H-indol-3-yl)-1,2-dihydroisoquinoline product. rsc.orgacs.org This methodology is compatible with a range of functional groups on all three components, allowing for the generation of a diverse library of indolylisoquinoline derivatives. acs.orgrsc.org
Table 1: Examples of Silver-Catalyzed Three-Component Synthesis of 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines
| 2-Alkynylbenzaldehyde | Amine | Indole | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde | Aniline (B41778) | Indole | AgOTf | Good |
| 2-(Phenylethynyl)benzaldehyde | Benzylamine | Indole | AgOTf | Good |
| 2-Ethynylbenzaldehyde | Aniline | 2-Methylindole | AgOTf | Good |
| 2-(p-Tolylethynyl)benzaldehyde | p-Toluidine | Indole | AgOTf | Good |
Rhodium-Catalyzed Transformations
Rhodium catalysis offers another powerful avenue for the synthesis of isoquinoline derivatives. thieme-connect.comrsc.org While direct rhodium-catalyzed three-component reactions for this compound are less commonly reported than their silver-catalyzed counterparts, rhodium catalysts are extensively used in various C-H activation and annulation strategies that can lead to the isoquinoline core. nih.govresearchgate.netsioc-journal.cn For instance, rhodium(III)-catalyzed C-H activation of benzimidates followed by cyclization with alkynes is a known method for constructing isoquinoline skeletons. rsc.org
A potential, albeit less direct, rhodium-catalyzed route to the target compound could involve the initial formation of a substituted isoquinoline via a rhodium-catalyzed process, followed by a subsequent coupling reaction with an indole derivative. Rhodium catalysts are also employed in dearomative cycloisomerization reactions of indole-tethered substrates, which could be adapted to form spirocyclic systems incorporating the indolylisoquinoline framework. bohrium.com
Multicomponent Reaction (MCR) Strategies for Scaffold Diversity
Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate complex molecules with significant structural diversity in a single, efficient step. nih.govresearchgate.net These reactions are particularly well-suited for creating libraries of compounds for biological screening.
Ugi Reaction Frameworks with Post-Cyclization Steps
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct. wikipedia.orgchemistnotes.comorganic-chemistry.org This reaction is exceptionally versatile, and its products can serve as intermediates for subsequent transformations to generate a wide array of heterocyclic scaffolds. frontiersin.orgclockss.org
To synthesize isoquinoline-containing structures, a post-Ugi cyclization strategy can be employed. nih.govresearchgate.netacs.org In a typical approach, one of the Ugi components is designed to contain a reactive group that can participate in a subsequent cyclization reaction. For example, by using an ortho-alkynylbenzaldehyde as the aldehyde component, the resulting Ugi product contains the necessary precursor for an intramolecular cyclization to form the isoquinoline ring. While direct synthesis of this compound via a standard Ugi reaction is not straightforward, the Ugi framework provides a powerful tool for creating diverse isoquinoline scaffolds that could potentially be functionalized with an indole moiety in a later step. nih.gov
Three-Component Reactions Utilizing Specific Precursors
As detailed in section 2.2.3, the silver-catalyzed three-component reaction of 2-alkynylbenzaldehydes, amines, and indoles is a prime example of an MCR strategy for generating the this compound scaffold. acs.orgscispace.comresearchgate.net This reaction is highly efficient and allows for the direct assembly of the target molecular framework from simple and readily available starting materials. acs.orgmdpi.com The reaction's success hinges on the specific choice of precursors that, under the influence of the catalyst, undergo a cascade of reactions to form the desired product. nih.gov Variations of this reaction, potentially using other Lewis acids or transition metals, have also been explored to broaden the scope and improve the efficiency of the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives. acs.orgbeilstein-journals.org
Functionalization and Derivatization Strategies of the Indolylisoquinoline Core
Once the core this compound structure is synthesized, further functionalization can be achieved to introduce additional chemical diversity.
Cross-Dehydrogenative Coupling (CDC) for Indole C-3 Functionalization
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. nih.govchim.it This strategy is particularly useful for the functionalization of heterocycles like indole. nih.gov
In the context of the indolylisoquinoline core, CDC can be envisioned as a method to introduce substituents at various positions. While the initial synthesis often forms the bond at the C-3 position of the indole, subsequent CDC reactions could potentially target other positions on the indole or the isoquinoline ring, depending on the directing groups and reaction conditions. For instance, copper-catalyzed CDC reactions have been successfully used to couple N-aryltetrahydroisoquinolines with indoles at the C-3 position. beilstein-journals.org This type of reaction highlights the feasibility of using CDC to either form the initial indolylisoquinoline linkage or to further modify the existing scaffold. The development of selective CDC reactions for the less reactive positions of the indole ring (C-2, C-4 to C-7) is an active area of research and could provide access to novel derivatives of this compound. chim.it
Aza-Friedel-Crafts Alkylation of Indole Derivatives with Dihydroisoquinolines
A primary and efficient method for the synthesis of this compound precursors, particularly the tetrahydroisoquinoline analogs, is the aza-Friedel-Crafts alkylation. This reaction involves the direct, catalyst-free coupling of indole derivatives with dihydroisoquinolines under mild experimental conditions, which is a significant advantage. researchgate.netingentaconnect.com The reaction proceeds through the formation of an iminium species from the dihydroisoquinoline, which then undergoes electrophilic attack by the electron-rich indole at the C-3 position.
The scope of this reaction is broad, tolerating various substituents on both the indole and isoquinoline moieties. Catalytic versions of this reaction have also been developed to enhance efficiency and enantioselectivity. For instance, chiral phosphoric acids have been successfully employed as catalysts in the aza-Friedel-Crafts reaction of ketimines derived from isoquinoline-1,3(2H,4H)-diones with indoles, yielding products with excellent enantioselectivities (up to >99% ee). rsc.org This enantioselective approach is crucial for producing chiral molecules with potential biological activities. rsc.orgrsc.org
Different metal catalysts, such as copper and silver, have also been utilized to facilitate the aza-Friedel-Crafts alkylation. Copper(I) bromide, in conjunction with a phosphine (B1218219) ligand and acetic acid, can promote the reaction between tetrahydroisoquinoline, an aldehyde, and an indole to form the desired product. unimi.it Similarly, silver-catalyzed reactions have been shown to be effective. unimi.it These catalytic systems often work by activating the imine or iminium ion intermediate, making it more susceptible to nucleophilic attack by the indole. unimi.it
| Indole Derivative | Isoquinoline Precursor | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Dihydroisoquinoline | Catalyst-free, mild conditions | 1-(Indol-3-yl)-1,2,3,4-tetrahydroisoquinoline | Not specified | researchgate.net |
| Indoles | Isoquinoline-1,3(2H,4H)-dione derived ketimines | Chiral Phosphoric Acid | 4-(1H-indol-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline derivatives | Up to 99% | rsc.org |
| Indoles | Tetrahydroisoquinoline / Aldehyde | CuBr / PPh3 / AcOH | C1-substituted Tetrahydroisoquinolines | Good to excellent | unimi.it |
| Indoles | N-sulfonyl aldimines | Cu(OTf)n/(±)-BINAP | Unsymmetrical diaryls | Not specified | unimi.it |
Base-Promoted Tandem Cyclization Reactions
Base-promoted tandem cyclization reactions offer an efficient pathway to construct complex heterocyclic systems, including indoloisoquinolines, in a single step from simpler precursors. These reactions are characterized by their atom economy and ability to rapidly build molecular complexity. aub.edu.lb
One notable example is the transition-metal-free, one-pot synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines. This protocol involves the annulation of ethyl (2-cyanophenyl)carbamates with 2-cyanobenzyl bromides. The reaction proceeds through a sequential N-alkylation followed by a base-promoted tandem cyclization, demonstrating high efficiency. aub.edu.lbresearchgate.net
Another innovative approach involves the reaction of 2-(indol-3-yl)naphthoquinones with benzamidines, promoted by an inorganic base like sodium ethoxide (C2H5ONa). acs.org This transformation proceeds through a complex cascade involving the ring opening and recyclization of the naphthoquinone moiety, leading to the formation of three new nitrogen-containing heterocyclic rings in one pot. This method provides access to structurally novel polysubstituted pyrimido[4,5-b]indoles. acs.org While not directly yielding this compound, these tandem processes highlight powerful strategies for creating related fused and complex structures originating from indole and isoquinoline precursors. chim.it
| Reactants | Base/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Ethyl (2-cyanophenyl)carbamates and 2-cyanobenzyl bromides | Base-promoted | 11H-indolo[3,2-c]isoquinolin-5-amines | One-pot, transition-metal-free, sequential N-alkylation/cyclization | aub.edu.lbresearchgate.net |
| 2-(1-methyl-1H-indol-3-yl)naphthoquinone and benzimidamide hydrochloride | C2H5ONa, p-xylene, O2, 160 °C | Polysubstituted pyrimido[4,5-b]indoles | Ring opening/recyclization cascade, multiple C-N bond formations | acs.org |
Selective Introduction of Substituents on Indole and Isoquinoline Moieties
The ability to selectively introduce substituents onto the indole or isoquinoline core of this compound is critical for modulating its properties. Various C-H functionalization strategies have been developed to achieve site-selectivity, which is challenging due to the presence of multiple reactive C-H bonds. nih.gov
Indole Moiety Functionalization: Significant effort has been directed towards the C-H functionalization of the indole nucleus. While the C-2 and C-3 positions are typically more reactive, methods have been developed to target the less reactive benzene (B151609) core (C-4 to C-7). nih.govresearchgate.net This is often achieved using directing groups (DGs) that position a metal catalyst for selective C-H activation.
C-4 to C-7 Functionalization: By installing specific directing groups on the indole nitrogen or at the C-3 position, researchers can direct arylation, olefination, acylation, and other transformations to the C-4, C-5, C-6, or C-7 positions. nih.gov For example, an N-P(O)tBu2 group can direct C-7 and C-6 arylation with palladium and copper catalysts, respectively. nih.gov A transition-metal-free approach using BBr3 can achieve C-7 or C-4 borylation, allowing for subsequent functionalization. nih.gov
N-1 Functionalization: The nitrogen atom of the indole ring (N-1) can be functionalized through methods like palladium-catalyzed reactions or by using propargyl bromide with a phase-transfer catalyst. mdpi.comsemanticscholar.org
Isoquinoline Moiety Functionalization: Functionalization of the isoquinoline ring can be achieved through various methods, including electrophilic cyclization and metal-catalyzed reactions. For instance, the tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophiles like I2, ICl, or PhSeCl to introduce halogen or selenium substituents onto the resulting isoquinoline ring. acs.org Three-component reactions catalyzed by silver triflate (AgOTf) allow for the synthesis of 1,2-dihydroisoquinolines with diverse substituents determined by the starting 2-alkynylbenzaldehydes and amines. acs.org
Synthesis of Dihydro- and Tetrahydro-Analogs of this compound
The synthesis of partially saturated analogs, such as 1,2-dihydro- and 1,2,3,4-tetrahydroisoquinolines bearing an indol-3-yl substituent, is of great interest. These scaffolds are prevalent in many biologically active compounds.
1,2,3,4-Tetrahydroisoquinoline Analogs: The most common route to these compounds is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. rsc.org A direct and convenient method is the aza-Friedel-Crafts alkylation of indoles with 3,4-dihydroisoquinolines, which proceeds without a catalyst under mild conditions. researchgate.net Other approaches include the reduction of N-acylcarbamates followed by BF3-mediated cyclization or the use of organomagnesium compounds on ketoamides followed by acid-catalyzed cyclization to create 1,1-disubstituted tetrahydroisoquinolines. rsc.orgnih.gov
1,2-Dihydroisoquinoline Analogs: Three-component reactions are a powerful tool for synthesizing 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. A notable example is the AgOTf-catalyzed reaction of 2-alkynylbenzaldehydes, amines, and indoles, which proceeds under mild conditions to afford the desired products in good yields. acs.org This method is compatible with a range of indoles, anilines, and alkyl amines. acs.org Palladium-catalyzed tandem reactions have also been developed, where an initial alkyne activation is followed by cyclization and an aza-Friedel-Crafts alkylation step. unimi.it
| Analog Type | Synthetic Method | Reactants | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Tetrahydro | Aza-Friedel-Crafts | Indole, 3,4-Dihydroisoquinoline | None (catalyst-free) | researchgate.net |
| Tetrahydro | Pictet-Spengler Reaction | Phenethylamine, Aldehyde/Ketone | Acid (e.g., HCl, BF3·OEt2) | rsc.org |
| Dihydro | Three-Component Reaction | 2-Alkynylbenzaldehyde, Amine, Indole | AgOTf | acs.org |
| Dihydro | Tandem Reaction | o-alkynylbenzaldehyde, amine, indole | Pd(OAc)2 | unimi.it |
| Tetrahydro | Chemoselective Annulation | Aza-ortho-quinone methide precursor, Indole | Not specified | acs.org |
Formation of Fused Indoloisoquinoline Systems (e.g., Indolo[3,2-c]isoquinoline)
The fusion of the indole and isoquinoline rings creates tetracyclic systems like indolo[3,2-c]isoquinoline, also known as δ-carboline. These scaffolds are found in various natural products and are synthesized through several strategic cyclization reactions. nih.govclockss.org
A practical two-step, one-pot synthesis of the indolo[3,2-c]quinoline scaffold utilizes a microwave-assisted Fischer indole synthesis from substituted 4-methoxyquinolines and arylhydrazines, followed by oxidative aromatization. clockss.org Another efficient method involves the thermal ring transformation of a benzisoxazolo[2,3-a]isoquinoline salt. researchgate.net
Transition-metal-free protocols have also been established. For example, a one-pot method for synthesizing 11H-indolo[3,2-c]isoquinolin-5-amines proceeds via sequential N-alkylation and base-promoted tandem cyclization of ethyl (2-cyanophenyl)carbamates and 2-cyanobenzyl bromides. aub.edu.lbresearchgate.net Furthermore, condensation of specific intermediates with substituted aromatic acids using phosphorous oxychloride under reflux conditions can yield complex indolo[3,2-c]isoquinoline derivatives. nih.gov These methods provide robust access to the fused indoloisoquinoline core structure, enabling the synthesis of diverse derivatives. nih.govresearchgate.net
Mechanistic Pathways of Catalyzed Bond Formations
The formation of the core this compound structure relies on the strategic formation of key carbon-carbon and carbon-nitrogen bonds. Transition metal catalysis plays a pivotal role in many of these transformations.
One prominent pathway involves the silver-catalyzed tandem cycloisomerization/hydroarylation reaction . rsc.org In this process, a 2-alkynylbenzaldimine and an indole derivative react in the presence of a silver salt, such as silver triflate (AgOTf). The proposed mechanism initiates with the coordination of the silver catalyst to the alkyne moiety of the 2-alkynylbenzaldimine. This activation facilitates an intramolecular 6-endo-dig cyclization, where the imine nitrogen attacks the activated alkyne, leading to the formation of a dihydroisoquinoline intermediate. Subsequently, the indole, acting as a nucleophile, adds to the C1 position of the dihydroisoquinoline in a hydroarylation step. This tandem process allows for the construction of the complex heterocyclic system in a single operation under mild conditions. rsc.org
Palladium catalysis has also been instrumental in the synthesis of isoquinoline derivatives. acs.org For instance, the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides and carbon monoxide provides a route to 3-substituted 4-aroylisoquinolines. acs.org While not directly forming the 1-(1H-indol-3-yl) moiety, this illustrates the power of palladium to facilitate complex cyclizations. The mechanism is believed to involve the formation of an acylpalladium complex, which then promotes the cyclization of the alkyne-containing substrate. acs.org
Another significant approach is the cross-dehydrogenative coupling (CDC) reaction, which offers an atom-economical method for C-C bond formation. researchgate.net In the context of this compound synthesis, this typically involves the direct coupling of an indole with a 1,2,3,4-tetrahydroisoquinoline. These reactions often require an oxidant and/or a catalyst, such as copper or iron salts, to facilitate the removal of hydrogen atoms and the subsequent bond formation. researchgate.net For example, copper(I) bromide (CuBr) with tert-butyl hydroperoxide (TBHP) as an oxidant has been used to effect this transformation. researchgate.net
The aza-Friedel-Crafts alkylation represents a more direct, often catalyst-free, method for coupling indoles with dihydroisoquinolines. researchgate.net This reaction takes advantage of the nucleophilic character of the indole C3 position and the electrophilicity of the iminium ion derived from the dihydroisoquinoline under acidic conditions or upon activation. researchgate.net
Below is a table summarizing various catalytic systems employed in the synthesis of related isoquinoline derivatives.
| Catalyst System | Reactants | Product Type | Reference |
| AgOTf | 2-Alkynylbenzaldehydes, Amines, Indoles | 1-(1H-Indol-3-yl)-1,2-dihydroisoquinolines | acs.org |
| Pd-catalyst, CO | N-tert-butyl-2-(1-alkynyl)benzaldimines, Aryl halides | 3-Substituted 4-aroylisoquinolines | acs.org |
| CuBr, TBHP | Indole, N-aryl-1,2,3,4-tetrahydroisoquinoline | 1-(Indol-3-yl)-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
| Eosin (B541160) Y, Visible light | Indole, N-aryl-1,2,3,4-tetrahydroisoquinoline | 1-(Indol-3-yl)-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
Elucidation of Intermediates in Tandem and Cascade Reactions
Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates, are highly efficient strategies for building molecular complexity. wikipedia.org The synthesis of this compound derivatives frequently utilizes such processes.
In the silver-catalyzed three-component reaction of 2-alkynylbenzaldehydes, amines, and indoles, the reaction proceeds through a series of reactive intermediates. acs.orgnih.gov Initially, the condensation of the 2-alkynylbenzaldehyde and the amine forms an imine. The silver catalyst then activates the alkyne for intramolecular nucleophilic attack by the imine nitrogen, generating a cyclic intermediate. nih.gov This intermediate is then intercepted by the indole nucleophile to furnish the final 1-(1H-indol-3-yl)-1,2-dihydroisoquinoline product. acs.org
A plausible mechanism for a silver-catalyzed cascade cyclization involves the initial condensation of a 2-alkynylbenzaldehyde with an amino-NH-1,2,3-triazole to form an imine. The alkyne then coordinates to the silver catalyst, activating it for nucleophilic attack. Two potential pathways can follow: intramolecular attack of a triazole nitrogen onto the imine carbon, or intramolecular attack of the aniline nitrogen onto the activated alkyne. Both pathways lead to the formation of complex pentacyclic fused triazoles, demonstrating the intricate nature of these cascade reactions. nih.gov
In organocatalytic cascade reactions, such as the one involving stable sulfur ylides and nitroolefins catalyzed by thiourea (B124793) and DMAP, a sequence of intermediates is proposed. The reaction is initiated by the addition of the sulfur ylide to the nitroolefin, stabilized by the thiourea catalyst, to form a nitronate intermediate. This is followed by an oxygen alkylation to yield an isoxazoline (B3343090) N-oxide. Subsequent rearrangement and ring-opening steps, facilitated by DMAP, are thought to generate a nitrene intermediate, which ultimately leads to the final product. acs.org
The synthesis of indolo[3,2-c]isoquinoline derivatives can also proceed through a cascade mechanism. For example, the condensation of specific precursors followed by intramolecular cyclization and dehydration steps leads to the formation of the tetracyclic core structure. nih.gov
The table below outlines key proposed intermediates in various cascade reactions leading to related heterocyclic structures.
| Reaction Type | Key Proposed Intermediates | Catalyst/Reagent | Reference |
| Ag-catalyzed three-component reaction | Imine, Silver-alkyne complex, Cyclic isoquinoline intermediate | AgOTf | acs.orgnih.gov |
| Ag-catalyzed cascade cyclization | Imine, Silver-alkyne complex, Amination intermediates | AgNO₃ | nih.gov |
| Organocatalytic cascade | Nitronate, Isoxazoline N-oxide, Nitrene | Thiourea, DMAP | acs.org |
| Base-promoted tandem cyclization | Michael adduct, Intramolecular condensation product, Oxidized intermediates | C₂H₅ONa, O₂ | acs.org |
Stereochemical Control and Regioselectivity in Synthesis
Achieving stereochemical control and regioselectivity is a critical aspect of synthesizing complex molecules like this compound derivatives, especially when chiral centers are present.
In the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives via 1,3-dipolar cycloadditions, the use of chiral sulfinyl dipolarophiles allows for excellent stereochemical control. The reaction between stabilized isoquinolinium N-ylides and enantiopure 3-p-tolylsulfinylacrylonitriles proceeds with complete regioselectivity. The facial selectivity is dictated by the configuration of the sulfinyl group on the dipolarophile. researchgate.net
Catalyst-directing groups (CDGs) offer a powerful strategy for controlling both regio- and stereoselectivity. uni-freiburg.de By attaching a group to the substrate that can reversibly bind to the catalyst, a highly ordered transition state can be formed, directing the reaction to the desired outcome. uni-freiburg.de While not explicitly detailed for this compound synthesis in the provided context, this principle is broadly applicable in transition metal-catalyzed reactions.
In three-component 1,3-dipolar cycloaddition reactions to access spirooxindoles fused with tetrahydroisoquinoline, excellent diastereoselectivity is achieved. The proposed transition state involves an endo-approach of the isatin-derived azomethine ylide and the dipolarophile. The steric hindrance between the bulky indole moiety and the isatin (B1672199) group is believed to play a crucial role in controlling the stereochemistry. mdpi.com
The regioselectivity in the functionalization of the indole ring is also a key consideration. The C3 position of the indole nucleus is generally the most nucleophilic and, therefore, the most common site of substitution in reactions like the aza-Friedel-Crafts alkylation. researchgate.net
The following table highlights methods and factors influencing stereochemical and regiochemical outcomes.
| Synthetic Approach | Controlling Factor | Outcome | Reference |
| 1,3-Dipolar Cycloaddition | Chiral sulfinyl dipolarophile | High diastereoselectivity and complete regioselectivity | researchgate.net |
| 1,3-Dipolar Cycloaddition | Steric hindrance in transition state | Excellent diastereoselectivity | mdpi.com |
| Catalyst-Directing Groups | Substrate-bound catalyst-directing group | Control of regio- and stereoselectivity | uni-freiburg.de |
| Aza-Friedel-Crafts Alkylation | Inherent nucleophilicity of indole | Regioselective C3-alkylation | researchgate.net |
Role of Catalysts and Reagents in Directing Reaction Trajectories
The choice of catalyst and reagents is paramount in directing the trajectory of a reaction towards the desired this compound product and away from potential side reactions.
In silver-catalyzed reactions, the silver salt not only activates the alkyne for cyclization but also facilitates the subsequent hydroarylation step. rsc.org The nature of the silver salt and the ligands can influence the efficiency and selectivity of the process.
Palladium catalysts are versatile for a range of coupling and cyclization reactions. acs.org The specific palladium source, ligands, and additives can be tuned to control the outcome of carbonylative cyclizations and other related transformations.
In cross-dehydrogenative coupling reactions, the combination of a metal catalyst (e.g., copper or iron) and an oxidant is crucial. researchgate.net The oxidant, such as TBHP or even molecular oxygen, facilitates the formation of the reactive species that lead to C-C bond formation. In some cases, photoredox catalysis using dyes like eosin Y under visible light irradiation can also promote these couplings. researchgate.net
The use of multicomponent reactions (MCRs) often benefits significantly from catalysis. Catalysts can enhance reaction rates, improve yields, and, importantly, select for a specific reaction pathway among several possibilities, thereby minimizing byproduct formation. mdpi.com For instance, in the synthesis of pyranopyrazoles, catalytic conditions were shown to be superior to catalyst-free approaches. mdpi.com
Even in seemingly simple acid- or base-mediated reactions, the choice of the acid or base can be critical. For example, in the synthesis of pyrimido[4,5-b]indoles, screening various inorganic and organic bases revealed that sodium ethoxide gave the best yield of the desired product. acs.org
The following table provides examples of how different catalysts and reagents influence the synthesis of isoquinoline and related heterocyclic systems.
| Catalyst/Reagent | Role | Reaction Type | Reference |
| AgOTf | Lewis acid, alkyne activation | Tandem cycloisomerization/hydroarylation | rsc.orgacs.org |
| Pd-catalyst | Cross-coupling and cyclization | Carbonylative cyclization | acs.org |
| CuBr/TBHP | Redox catalyst/oxidant | Cross-dehydrogenative coupling | researchgate.net |
| Eosin Y/Visible Light | Photoredox catalyst | Cross-dehydrogenative coupling | researchgate.net |
| C₂H₅ONa | Base | Tandem cyclization | acs.org |
Enzyme Modulation and Inhibition Studies
Research into the derivatives of this compound has unveiled their capacity to inhibit several enzymes crucial to pathological and physiological processes. These studies provide mechanistic insights into their potential therapeutic applications by characterizing their interactions at a molecular level.
DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents. nih.gov Certain isoquinoline derivatives have demonstrated notable inhibitory activity against this enzyme. A study focused on (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones revealed their potential as DNA gyrase inhibitors. nih.gov Several compounds from this series exhibited excellent inhibition, with some showing potency comparable to the standard inhibitor, Clorobiocin. nih.gov For instance, compound 5h was identified as a particularly potent inhibitor with an IC₅₀ value of 0.25±0.015 μM. nih.gov Molecular docking studies further supported these findings, providing insights into the binding modes of these compounds within the active site of DNA gyrase A. nih.gov Additionally, research into indolo[3,2-c]isoquinoline analogs has highlighted their potential interactions with key Mycobacterium tuberculosis targets, including DNA gyrase. researchgate.net
Table 1: DNA Gyrase Inhibitory Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives nih.gov
| Compound | IC₅₀ (μM) |
| 5c | 0.55 ± 0.12 |
| 5d | 0.65 ± 0.075 |
| 5e | 0.45 ± 0.035 |
| 5f | 0.58 ± 0.025 |
| 5h | 0.25 ± 0.015 |
| Clorobiocin (Standard) | 0.5 ± 0.05 |
IC₅₀ represents the half-maximal inhibitory concentration.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.govmdpi.com The Mpro is highly conserved across various coronaviruses, suggesting that its inhibitors could have broad-spectrum activity. mdpi.comnih.gov In the search for Mpro inhibitors, derivatives incorporating an indole substituent have shown promise. One such example is compound YH-53, a benzothiazolyl ketone that features a P3 indole substituent. nih.gov This compound demonstrated significant inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ value of 0.13 μM. nih.gov The development of such potent inhibitors is a key strategy in the ongoing effort to find effective treatments for COVID-19. biorxiv.org
Table 2: SARS-CoV-2 Mpro Inhibitory Activity of an Indole-Containing Derivative nih.gov
| Compound | Target | IC₅₀ (μM) |
| YH-53 | SARS-CoV-2 Mpro | 0.13 |
IC₅₀ represents the half-maximal inhibitory concentration.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. nih.gov There are two main isoforms, COX-1, which is involved in gastrointestinal cytoprotection, and COX-2, which is induced during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. nih.govmdpi.com Consequently, there is significant interest in developing selective COX-2 inhibitors. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition properties. nih.gov Several of these compounds showed significant anti-inflammatory activity, with compound S3 being particularly noteworthy. nih.gov Further investigation revealed that compound S3 selectively inhibits COX-2 expression, suggesting it may have gastric-sparing properties. Docking studies indicated that this compound could bind effectively to the COX-2 enzyme. nih.gov
Aldosterone synthase (CYP11B2) is the critical enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases like hypertension and heart failure. nih.gov Inhibition of CYP11B2 is a promising therapeutic strategy. nih.govgoogle.com A significant challenge is designing inhibitors that are selective for CYP11B2 over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol production. nih.govgoogle.com A series of novel isoquinolinyl-substituted indoles and indolines were developed and found to be potent CYP11B2 inhibitors. nih.gov The most active compounds displayed IC₅₀ values below 3 nM. nih.gov Notably, compounds 14 and 23 from this series demonstrated high selectivity for CYP11B2 over CYP11B1, with selectivity factors around 170, a significant improvement over existing inhibitors like fadrozole. nih.gov These potent inhibitors showed no significant inhibition of other key CYP enzymes. nih.gov
Table 3: Inhibitory Activity and Selectivity of Isoquinolinyl-Indole Derivatives against CYP11B2 and CYP11B1 nih.gov
| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Factor (CYP11B1/CYP11B2) |
| 14 | < 3 | Not specified, but used in SF calculation | ~170 |
| 23 | < 3 | Not specified, but used in SF calculation | ~170 |
| Fadrozole | < 3 | Not specified, but used in SF calculation | < 15 |
| LCI699 | < 3 | Not specified, but used in SF calculation | < 15 |
IC₅₀ represents the half-maximal inhibitory concentration. The Selectivity Factor (SF) is the ratio of IC₅₀ for CYP11B1 to IC₅₀ for CYP11B2.
The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes, including reverse transcriptase (RT) and integrase (IN), for its replication cycle. scholarsresearchlibrary.com Both enzymes are validated targets for antiretroviral drugs. scholarsresearchlibrary.commdpi.com Research has explored dual inhibitors that can target both enzymes. Derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been designed and evaluated as dual inhibitors of the HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.comdrpress.org Furthermore, a series of 4-substituted benzylideneisoquinoline-1,3(2H,4H)-diones were synthesized and tested for anti-HIV-1 activity. scholarsresearchlibrary.commdpi.com Some of these compounds, including one with an indole moiety (4-((1H-indol-3-yl)methylene)isoquinoline-1,3(2H,4H)-dione), showed significant inhibition of HIV-1 integrase, with IC₅₀ values below 5.96 μM. scholarsresearchlibrary.commdpi.com Separately, a series of indole-based allosteric HIV-1 integrase inhibitors (ALLINIs) were synthesized, with the most potent compound showing an IC₅₀ of 4.5 μM. researchgate.net
Table 4: Inhibitory Activity of Indole and Isoquinoline Derivatives against HIV-1 Enzymes
| Compound Series | Target Enzyme | IC₅₀ | Reference |
| Benzylideneisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | < 5.96 μM | mdpi.com |
| Indole-based Allosteric Inhibitors | HIV-1 Integrase | 4.5 μM | researchgate.net |
IC₅₀ represents the half-maximal inhibitory concentration.
Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. semanticscholar.orgmdpi.com Both indole and isoquinoline alkaloids have been recognized as important scaffolds for designing AChE inhibitors. mdpi.comresearchgate.net A study involving a series of novel indole derivatives identified compounds with inhibitory activity against both AChE and butyrylcholinesterase (BChE). semanticscholar.org Among the tested compounds, N'-(2-(1H-indol-3-yl)acetyl)-4-chlorobenzenesulfonohydrazide (6e) was the most potent AChE inhibitor. semanticscholar.org Other research on isoindoline-1,3-dione derivatives, which are structurally related to isoquinolines, also yielded potent AChE inhibitors, with one compound showing an IC₅₀ of 34 nM. mdpi.com
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Indole Derivatives semanticscholar.org
| Compound | Target Enzyme | IC₅₀ (μM) |
| 4f | AChE | 91.21 ± 0.06 |
| 6e (N'-(2-(1H-indol-3-yl)acetyl)-4-chlorobenzenesulfonohydrazide) | AChE | 68.52 ± 0.04 |
IC₅₀ represents the half-maximal inhibitory concentration.
Other Mechanistically Investigated Enzyme Targets
Beyond the well-documented interactions with topoisomerases, derivatives of this compound have been investigated for their inhibitory effects on a variety of other enzymes, highlighting the scaffold's versatility in targeting diverse biological pathways.
Research has shown that certain indolyl isoquinoline derivatives possess anti-inflammatory and antiproteolytic properties. In one study, several synthesized indolyl isoquinoline derivatives exhibited inhibitory activity against trypsin-induced hydrolysis of bovine serum albumin in vitro, with inhibition ranging from 10-42% at a concentration of 1 mmol/l diva-portal.org. This suggests a potential mechanism for their observed anti-inflammatory effects.
Furthermore, isoquinoline derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immunosuppression by metabolizing tryptophan. A series of isoquinoline derivatives were designed and evaluated, with one potent compound exhibiting IC50 values of 0.31 μM for IDO1 and 0.08 μM for TDO nih.gov. Molecular docking studies and surface plasmon resonance (SPR) analysis confirmed direct binding to both enzymes, indicating their potential as dual inhibitors for cancer immunotherapy nih.gov. The tsitsikammamines, marine alkaloids with a pyrroloiminoquinone scaffold structurally related to indolylisoquinolines, have also been investigated for IDO1 inhibitory activity nih.gov.
In the context of redox modulation in cancer therapy, novel amino-quinoline-5,8-dione derivatives, which can be considered structurally related to the core topic, have been synthesized and shown to be potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) ulisboa.pt. Some of these compounds displayed significant antiproliferative effects with IC50 values in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines ulisboa.pt.
Additionally, isoquinoline-based oxadiazole analogs have been synthesized and identified as potent inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer metastasis and angiogenesis bohrium.comacs.org. All tested analogs showed significant inhibitory potential, with IC50 values ranging from 1.10 to 54.60 μM acs.org. Other studies have pointed towards the inhibition of monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), and cholinesterases (ChEs) by certain isoquinoline derivatives nih.gov.
Molecular Target Identification and Interaction Analysis
The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets. These interactions range from receptor binding to direct engagement with nucleic acids and modulation of key cellular proteins.
Receptor Ligand Binding Studies (e.g., 5-HT3 Receptor)
Derivatives of the indolylisoquinoline scaffold have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT3 and 5-HT6 receptors. The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. Studies on conformationally restricted 2-(quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones, which share structural similarities with the core compound, have demonstrated high-affinity binding to the 5-HT3 receptor jackwestin.com.
More specifically, N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, including a 4-isoquinoline sulfonyl derivative, have been identified as potent and selective 5-HT6 receptor antagonists nih.gov. The lead compound from this series, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, demonstrated high affinity for the 5-HT6 receptor and exhibited procognitive and antidepressant-like properties in in vivo models nih.gov. Structure-activity relationship (SAR) studies revealed that the 4-isoquinolinyl sulfonyl moiety was more favorable for binding than its 3-isoquinolinyl counterpart nih.gov. Additionally, some 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have shown potent binding to both the 5-HT1A receptor and the serotonin transporter (SERT) nih.gov.
DNA Intercalation and Topoisomerase Inhibition Mechanisms
A significant mechanism of action for many cytotoxic indolylisoquinoline derivatives is their ability to interact with DNA. These planar heterocyclic systems can intercalate between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription nih.gov. This intercalation is often a prerequisite for their activity as topoisomerase inhibitors.
Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. Indolylisoquinoline derivatives have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). These compounds can stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis nih.govresearchgate.net. For instance, certain quinoline (B57606) and isoquinoline derivatives have been found to induce S-phase arrest and apoptosis in cancer cells through DNA intercalation nih.gov. Some indolo[2,1-a]isoquinoline derivatives have also been reported as topoisomerase inhibitors mdpi.com. The ability of these compounds to damage DNA is a key aspect of their anticancer activity diva-portal.org.
Interaction with Efflux Pumps (e.g., P-glycoprotein, MRP1)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which actively efflux cytotoxic drugs from cancer cells. Several isoquinoline derivatives have been investigated for their ability to inhibit these efflux pumps, thereby sensitizing resistant cancer cells to chemotherapeutic agents.
Glaucine, an isoquinoline alkaloid, has been shown to inhibit both P-gp and MRP1-mediated efflux in resistant cancer cells. It acts as a substrate and competitively inhibits these transporters, while also suppressing the expression of their corresponding genes nih.gov. Similarly, a novel morpholinomethyl Mannich base derivative of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline proved to be a potent inhibitor of both P-gp and MRP1, with IC50 values of 0.45 and 12.1 μM, respectively mdpi.compreprints.org. The lipophilicity of the substituents on the isoquinoline scaffold appears to play a role in their P-gp inhibitory potency mdpi.com. Some N-(1H-indol-5-yl)aryl-acrylamide derivatives have also been designed to modulate P-gp recognition researchgate.net.
Modulation of Protein Expression and Associated Signaling Pathways
The cellular activity of this compound derivatives is often linked to their ability to modulate the expression of key proteins and interfere with critical signaling pathways involved in cell proliferation, survival, and death.
A prominent target is the Akt signaling pathway, which is frequently dysregulated in cancer. Berberine, an isoquinoline alkaloid, has been shown to inhibit the metastatic potential of breast cancer cells by downregulating Akt protein expression and modulating its downstream signaling acs.org. This includes the inhibition of cyclins A, D1, and E, and the induction of p21, leading to cell cycle arrest acs.org.
Furthermore, these derivatives can induce apoptosis by modulating the expression of apoptosis-related proteins. For example, some quinoline-indole derivatives have been shown to induce intrinsic apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, as well as increasing the levels of cleaved caspase-3 ulisboa.pt. Similarly, certain aporphine (B1220529) and isoquinoline derivatives induce apoptosis in glioblastoma cells through the intrinsic pathway, as evidenced by increased cytochrome c oxidase (COX) activity and caspase-3 cleavage diva-portal.org. The activation of caspase-3 can also lead to the cleavage of Beclin 1, promoting a crosstalk between apoptosis and autophagy diva-portal.org. The p53 pathway is another critical target, with some derivatives leading to an increase in p21 levels, suggesting activation of p53 signaling diva-portal.orgnih.gov.
Cellular Research Models (Excluding Clinical Human Trials)
The in vitro evaluation of this compound derivatives has been conducted across a diverse range of cellular models, primarily focusing on various cancer cell lines to assess their cytotoxic and mechanistic properties. These models are crucial for understanding the therapeutic potential and cellular responses to these compounds.
A variety of human cancer cell lines have been employed in these studies. For instance, the cytotoxic potential of isoquinoline derivatives has been evaluated against gastric cancer (MGC-803, HGC-27), colon cancer (HCT-116), esophageal cancer (Kyse450), cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), and bone marrow cancer (K-562) cell lines nih.govresearchgate.netsemanticscholar.orgmdpi.com. The use of both drug-sensitive (e.g., HeLaS3) and multidrug-resistant (e.g., KB-vin) cell lines has been instrumental in identifying compounds that can overcome MDR ulisboa.pt. Glioblastoma cell lines like U3017MG have been used to study the effects on cancer stemness and apoptosis diva-portal.org. Other cell lines utilized include rhabdomyosarcoma (RD) and lung carcinoma (A549) mdpi.com.
The assays performed on these cell lines are diverse and tailored to elucidate specific mechanisms. Standard proliferation and viability assays, such as the MTT assay, are commonly used for initial screening of cytotoxic activity mdpi.comfrontiersin.org. To delve deeper into the mechanism of action, researchers employ techniques like flow cytometry for cell cycle analysis and apoptosis detection (e.g., using Annexin V/PI staining) ulisboa.pt. Western blotting is a key method to quantify the expression levels of proteins involved in signaling pathways, such as Akt, Bcl-2, Bax, and caspases diva-portal.orgulisboa.ptacs.org. Colony formation assays are used to assess the long-term proliferative capacity of cancer cells following treatment researchgate.net. The use of both 2D monolayer cultures and more complex 3D spheroid models is becoming more common to better mimic the in vivo tumor microenvironment frontiersin.orginsphero.com.
| Compound Class | Enzyme Target | Key Findings | Reference |
| Indolyl isoquinolines | Trypsin | Inhibition of trypsin-induced hydrolysis of bovine serum albumin. | diva-portal.org |
| Isoquinoline derivatives | IDO1/TDO | Potent dual inhibitors with IC50 values in the nanomolar to low micromolar range. | nih.gov |
| Amino-quinoline-5,8-diones | NQO1 | Potent inhibitors with antiproliferative activity against cancer cells. | ulisboa.pt |
| Isoquinoline-based oxadiazoles | Thymidine Phosphorylase | Significant inhibitory potential with IC50 values in the micromolar range. | bohrium.comacs.org |
| Isoquinoline derivatives | MAO-A/B, ChEs | Selective inhibition of monoamine oxidases and cholinesterases. | nih.gov |
| Compound Class/Derivative | Receptor/Target | Key Findings | Reference |
| Conformationally restricted isoquinolin-1-ones | 5-HT3 Receptor | High-affinity binding, suggesting potential as antiemetics. | jackwestin.com |
| 4-Isoquinoline sulfonyl indoles | 5-HT6 Receptor | Potent and selective antagonists with procognitive and antidepressant-like properties. | nih.gov |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor/SERT | Potent ligands for both the receptor and the transporter. | nih.gov |
| Quinoline and isoquinoline derivatives | DNA | Intercalate with DNA, leading to S-phase arrest and apoptosis. | nih.gov |
| Glaucine (isoquinoline alkaloid) | P-glycoprotein/MRP1 | Competitive inhibitor of efflux pumps, reverses multidrug resistance. | nih.gov |
| 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivative | P-glycoprotein/MRP1 | Potent dual inhibitor of efflux pumps. | mdpi.compreprints.org |
| Berberine (isoquinoline alkaloid) | Akt Pathway | Downregulates Akt expression, inhibits cyclins, and induces p21. | acs.org |
| Quinoline-indole derivatives | Apoptosis Proteins | Downregulates Bcl-2, upregulates Bax, and activates caspase-3. | ulisboa.pt |
| Cellular Model | Research Focus | Key Findings | Reference(s) |
| MGC-803, HGC-27 (Gastric Cancer) | Cytotoxicity, Apoptosis, Cell Cycle | Derivatives induced apoptosis and G2/M phase arrest. | researchgate.net |
| HCT-116 (Colon Cancer) | Cytotoxicity | Potent inhibitory activity observed. | researchgate.net |
| HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis | Derivatives induced apoptosis through DNA intercalation. | nih.govsemanticscholar.org |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxicity, Signaling Pathways | Inhibition of cell growth via modulation of Akt and apoptosis pathways. | acs.orgsemanticscholar.org |
| K-562 (Bone Marrow Cancer) | Cytotoxicity, Apoptosis | Derivatives induced S-phase arrest and apoptosis. | nih.govsemanticscholar.org |
| HeLaS3 (Drug-Sensitive), KB-vin (Multidrug-Resistant) | Overcoming Drug Resistance | Identified derivatives potent against both sensitive and resistant cells. | ulisboa.pt |
| U3017MG (Glioblastoma) | Cancer Stemness, Apoptosis | Derivatives induced intrinsic apoptosis. | diva-portal.org |
| RD (Rhabdomyosarcoma), A549 (Lung Carcinoma) | Cytotoxicity, Efflux Pump Inhibition | Evaluation of cytotoxicity and interaction with MDR pumps. | mdpi.com |
Antiproliferative Activity in Specific Cancer Cell Lines
Derivatives of the this compound framework have been a focal point of anticancer research, demonstrating notable cytotoxic and antiproliferative effects against a variety of human tumor cell lines.
A series of indole-aryl amide derivatives were assessed for their cytotoxic potential across a panel of cancer cell lines. nih.govresearchgate.net Among these, compound 4 , an amide formed from 4-(aminomethyl)aniline and indolylacetic acid, was active against HT29 (colon carcinoma), HeLa (cervical carcinoma), and MCF7 (breast carcinoma) cells, with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. nih.gov Another derivative, compound 5 , showed noteworthy selectivity towards HT29 cells. researchgate.net Further investigation into related 3-aminoisoquinolin-1(2H)-one derivatives revealed that compounds with pyrazolyl substituents were highly selective towards leukemia and breast cancer sub-panels. univ.kiev.ua Specifically, the RPMI-8226 leukemia cell line and the MDA-MB-468 breast cancer cell line were the most sensitive. univ.kiev.ua
The investigation of phenylaminoisoquinolinequinones, prepared from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, showed that antiproliferative activity was highly dependent on the position and electronic properties of the substituted phenylamino (B1219803) group on the quinone nucleus. researchgate.net Additionally, research into intermediates for ellipticine (B1684216) analogs, such as 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazine, also revealed significant inhibition of tumor cell growth in preliminary in-vitro screenings. nih.gov These screenings were conducted against several cell lines, including cervical carcinoma (KB), CNS cancer (SF-268), and non-small-cell lung cancer (NCI H-460). nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Finding | Source |
|---|---|---|---|---|
| Indole-aryl amide (Compound 4) | HT29 (Colon) | IC50 | 0.96 µM | nih.gov |
| Indole-aryl amide (Compound 4) | HeLa (Cervical) | IC50 | 1.87 µM | nih.gov |
| Indole-aryl amide (Compound 4) | MCF7 (Breast) | IC50 | 0.84 µM | nih.gov |
| 1,3,5-trimethyl-1H-pyrazol-4-yl isoquinolinone | MDA-MB-468 (Breast) | Growth Percentage | 15.70% | univ.kiev.ua |
| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | RPMI-8226 (Leukemia) | Growth Percentage | 34.33% | univ.kiev.ua |
| 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazine | Various | % Growth Inhibition | Significant inhibition at 3.16 µg/mL | nih.gov |
| Phenylaminoisoquinolinequinones | Human tumor lines | Antiproliferative | Activity dependent on substituent location | researchgate.net |
Antimicrobial Research (Antibacterial, Antifungal, Anti-tubercular)
The structural motif of this compound is present in various derivatives that have been investigated for their ability to combat microbial pathogens.
Antibacterial and Antifungal Activity Research has demonstrated that indole derivatives linked to other heterocyclic systems, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, possess significant antimicrobial properties. turkjps.org In one study, derivatives were tested against a panel of bacteria and fungi, with most compounds showing significant antibacterial activity against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. turkjps.org Specifically, an indole-thiadiazole derivative (2c) and an indole-triazole derivative (3d) were more effective against MRSA than the standard drug ciprofloxacin. turkjps.org Many of these compounds also demonstrated good antifungal activity against Candida albicans and Candida krusei. turkjps.org Other studies have highlighted the antifungal potential of indole-triazole hybrids, with one derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole , exhibiting an excellent Minimum Inhibitory Concentration (MIC) of 2 µg/mL against C. albicans. nih.gov Natural isoquinoline alkaloids have also shown antimicrobial effects; for instance, chelerythrine was most effective against P. aeruginosa (MIC 1.9 µg/mL), while sanguinarine was potent against S. aureus (MIC 1.9 µg/mL). mdpi.com
Anti-tubercular Activity The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and indole-based compounds have shown promise. researchgate.net A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv, with some compounds displaying interesting activity. researchgate.net Similarly, an isoniazid (B1672263) derivative, synthesized via condensation, was tested against M. tuberculosis H37RV and showed inhibitory activity at a concentration of 4 µg/mL. brieflands.com
Table 2: In Vitro Antimicrobial Activity of Selected Indole and Isoquinoline Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Source |
|---|---|---|---|
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |
| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 µg/mL | mdpi.com |
| Sanguinarine | Staphylococcus aureus | 1.9 µg/mL | mdpi.com |
| Chelidonine | Candida albicans | 62.5 mg/L | mdpi.com |
| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 µg/mL | nih.gov |
| N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide | Mycobacterium tuberculosis H37RV | 4 µg/mL | brieflands.com |
In Vitro Anti-inflammatory Mechanisms
Several derivatives incorporating the indole or isoquinoline scaffold have been shown to possess anti-inflammatory properties by modulating key pathways in the inflammatory response.
One of the primary mechanisms identified is the inhibition of cyclooxygenase (COX) enzymes. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, with some compounds showing significant anti-inflammatory activity. nih.gov One particular compound (S3) was found to selectively inhibit COX-2 expression, which is a desirable trait for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Other derivatives act by suppressing the production of pro-inflammatory cytokines and mediators. The isoquinoline alkaloid Litcubanine A was found to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages. frontiersin.org This was achieved by modulating the NF-κB pathway, which in turn inhibited the secretion of inflammatory factors including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β). frontiersin.org Similarly, hybrid indole-imidazolidine molecules, LPSF/NN-52 and LPSF/NN-56 , demonstrated anti-inflammatory effects by reducing leukocyte migration and decreasing the release of TNF-α and IL-1β in in vitro models. nih.gov
Further mechanistic studies with an N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , pointed to the involvement of the nitric oxide (NO) pathway. mdpi.com This compound effectively decreased the levels of IL-6, TNF-α, IL-17, and IFN-γ, with the effect being reversed by an iNOS inhibitor, supporting a NO-dependent anti-inflammatory mechanism. mdpi.com
Table 3: In Vitro Anti-inflammatory Mechanisms of Indole and Isoquinoline Derivatives
| Compound/Derivative | Mechanism of Action | Key Mediators/Targets Inhibited | Source |
|---|---|---|---|
| Compound S3 (Indole acetohydrazide) | Selective COX-2 Inhibition | COX-2 | nih.gov |
| Litcubanine A (Isoquinoline alkaloid) | NF-κB Pathway Modulation | NF-κB, iNOS, TNF-α, IL-1β | frontiersin.org |
| LPSF/NN-52 & LPSF/NN-56 (Indole-imidazolidine) | Cytokine Release Inhibition | TNF-α, IL-1β | nih.gov |
| JR19 (N-acylhydrazone) | NO-dependent pathway | iNOS, sGC, IL-6, TNF-α, IL-17, IFN-γ | mdpi.com |
In Vitro Antimalarial Investigations
The rise of drug-resistant malaria parasites has made the development of new antimalarial agents a global health priority. Derivatives combining indole and isoquinoline motifs have been explored as a source of novel antiplasmodial compounds.
A structure-activity relationship (SAR) study of the indoloisoquinoline template, found in some natural products, led to the synthesis of several derivatives. nih.gov When evaluated against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, compounds derived from D-tryptophan were found to be more active. nih.gov Further optimization showed that aromatic groups on the indole nitrogen and the introduction of an allyl group at the hydroxymethyl position could increase activity. nih.gov
In a separate investigation, a library of 44 indole-sulfonamide derivatives was evaluated for antimalarial activity against the K1 multidrug-resistant strain of P. falciparum. acs.org While monoindole derivatives were inactive, most of the bisindole and trisindole compounds exhibited activity, with IC50 values ranging from 2.79 to 8.17 µM. acs.org The most potent compound identified was a 4-OCH3 substituted bisindole derivative (11) , which had an IC50 value of 2.79 µM. acs.org Other research has focused on 1-aryl-6-hydroxy-tetrahydroisoquinoline (THIQ) analogs, with several compounds exhibiting potent antimalarial activity comparable to the standard drug chloroquine (B1663885) against P. falciparum. rsc.org In silico studies on an isoquinoline derivative, 6,7-dinitro-2- nih.govfrontiersin.orgnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione , suggested it has the potential to bind to parasite protein targets like adenylosuccinate synthetase, indicating another possible mechanism for antimalarial action. nih.gov
Table 4: In Vitro Antimalarial Activity of Selected Indole and Isoquinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain | Activity Metric (IC50) | Finding | Source |
|---|---|---|---|---|
| Indoloisoquinolines | Dd2 (chloroquine-resistant) | Low micromolar range | D-tryptophan derivatives more active | nih.gov |
| Indole-sulfonamide (11) | K1 (multidrug-resistant) | 2.79 µM | Most potent in the series | acs.org |
| Bisindole-sulfonamides | K1 (multidrug-resistant) | 2.79 - 8.17 µM | Active against resistant strain | acs.org |
| 1-Aryl-6-hydroxy-THIQ analogs | Not specified | Potent activity | Comparable to chloroquine | rsc.org |
Structure Activity Relationship Sar Studies and Computational Chemical Characterization
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. These models, once validated, can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a class of compounds like indolylisoquinolines, a wide array of descriptors can be calculated, including constitutional (2D), topological, and 3D descriptors. For instance, in studies of isoquinoline (B145761) derivatives, 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors have been effectively used. These descriptors encode 3D structural information from atomic coordinates. mdpi.com
Given that a large number of descriptors can be generated, feature selection is a critical step to identify the subset of descriptors most relevant to the biological activity being modeled. nih.govresearchgate.net This process helps to avoid overfitting and improves the stability and interpretability of the QSAR model. researchgate.net The goal is to select descriptors that have a high correlation with the biological activity but are not highly correlated with each other, thus reducing redundancy. researchgate.net For example, a QSAR model for isoquinoline derivatives inhibiting the AKR1C3 enzyme was successfully developed using a combination of 3D-MoRSE descriptors (weighted by polarizability and Sanderson' electronegativity) and 2D-Ring count descriptors. mdpi.com
A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous statistical validation is essential. ajchem-a.com This process involves both internal and external validation techniques.
Internal validation assesses the stability of the model using the training set data. Common methods include:
Leave-One-Out Cross-Validation (q² or Q²_LOO): This method systematically removes one compound from the dataset, builds a model with the remaining compounds, and then predicts the activity of the removed compound. A high q² value (often >0.5) is considered an indicator of good model robustness. ajchem-a.com
Y-scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built with this scrambled data. A valid model should have significantly lower statistical metrics (like R² and Q²) for the scrambled models compared to the original model, which ensures the initial correlation was not due to chance. mdpi.com
External validation is the ultimate test of a model's predictive ability. It involves using the model to predict the biological activity of an external test set of compounds that were not used in the model's development. ajchem-a.com The predictive power is often evaluated using metrics like the external coefficient of determination (R²_ext) and the Concordance Correlation Coefficient (CCC_ext). mdpi.com
A study on isoquinoline derivatives targeting the AKR1C3 enzyme provides a clear example of these validation metrics, demonstrating a robust and predictive model.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination for the training set. Measures goodness of fit. | 0.7279 | nih.gov |
| Q²_LOO | Leave-one-out cross-validation coefficient. Measures internal predictive ability. | 0.6736 | nih.gov |
| CCC_tr | Concordance Correlation Coefficient for the training set. | 0.8425 | nih.gov |
| R²_ext | Coefficient of determination for the external test set. Measures external predictive power. | 0.9085 | nih.gov |
| CCC_ext | Concordance Correlation Coefficient for the external test set. | 0.8673 | nih.gov |
| RMSE_tr | Root Mean Square Error of the training set. | 0.3341 | nih.gov |
| RMSE_ext | Root Mean Square Error of the external test set. | 0.3280 | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). walisongo.ac.id This technique is instrumental in understanding the structural basis of a compound's biological activity.
Docking simulations can predict how a molecule like 1-(1H-indol-3-yl)isoquinoline fits into the active site of a target protein. researchgate.net The simulation explores various possible conformations of the ligand and its orientation within the binding pocket, calculating a score for each "pose". nih.gov For example, in a study of isoindoline-1,3(2H)-dione derivatives targeting the acetylcholinesterase (AChE) enzyme, docking simulations showed that for the most active compounds, the phthalimide (B116566) ring is consistently directed towards the inside of the active site gorge. nih.gov Similarly, docking studies on indole (B1671886) derivatives targeting the COX-2 enzyme have identified specific binding orientations within the active site. ajchem-a.com These predictions provide a structural hypothesis for the molecule's mechanism of action. mdpi.comresearchgate.net
The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. nih.gov Docking software can identify and visualize these crucial contacts. For aromatic-rich scaffolds like indolylisoquinoline, the following interactions are particularly important:
Hydrogen Bonding: These are critical for ligand orientation and affinity. Studies on indole derivatives have shown hydrogen bonds forming between the ligand and key amino acid residues like ALA527 and ARG120 in the COX-2 active site. ajchem-a.com
Pi-Stacking (π-π) Interactions: These occur between aromatic rings. Given that both the indole and isoquinoline moieties are aromatic, π-π stacking with aromatic residues in the protein active site (e.g., Tyrosine, Phenylalanine, Tryptophan) is expected to be a major contributor to binding. libretexts.org These interactions can occur in different geometries, such as parallel-displaced or sandwich arrangements. libretexts.orgnih.gov
Hydrophobic Contacts: Interactions between the nonpolar regions of the ligand and hydrophobic residues in the active site also play a significant role in binding and are a key driver of molecular recognition. nih.govresearchgate.net
Other Interactions: Additional interactions such as Pi-Alkyl (between an aromatic ring and an alkyl group) and Pi-Sulfur interactions have also been observed in docking studies of indole-containing compounds. mdpi.com
| Interaction Type | Description | Example from Related Compounds |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Indole derivative forms H-bonds with ALA527, ARG120, and TYR355 in the COX-2 active site. ajchem-a.com |
| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. Common geometries include sandwich and parallel-displaced. | Observed in isoindoline-1,3-dione derivatives interacting with aromatic amino acids in the AChE active site. nih.gov |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | A predominant interaction noted for many inhibitors binding within protein pockets. cambridgemedchemconsulting.com |
| Pi-Alkyl | An interaction between a π system (e.g., indole ring) and an alkyl group (e.g., from Proline, Cysteine). | Indole ring of a thiazolidinone derivative interacts with Pro301 and Cys334. mdpi.com |
Docking programs provide a scoring function to rank different poses and estimate the binding affinity, often expressed as a binding energy in kcal/mol. walisongo.ac.id Lower binding energy values typically indicate stronger, more stable binding. walisongo.ac.id For example, docking studies on various indole and isoquinoline derivatives have reported favorable binding energies ranging from -8.5 kcal/mol to as low as -11.5 kcal/mol against their respective targets. ajchem-a.comnih.gov
While docking scores are useful for ranking, more accurate estimations of binding affinity require more computationally intensive methods that calculate the binding free energy (ΔG_bind). researchgate.net Methods like the Linear Interaction Energy (LIE) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more rigorous evaluation by incorporating factors like solvation energies and conformational changes. researchgate.netfrontiersin.org A study on indolo[2,3-b]quinoline conjugates, which are structurally related to this compound, used docking to estimate the Gibbs free energy of binding (ΔG) and the inhibition constant (Ki). mdpi.com
| Compound Class | Target | Calculated Parameter | Value Range | Reference |
|---|---|---|---|---|
| Indole-aminoquinazoline hybrids | EGFR Kinase Domain | Binding Free Energy | -11.46 kcal/mol (for most active hybrid) | mdpi.com |
| Indolo[2,3-b]quinoline conjugates | DNA Model | Gibbs Free Energy of Binding | -8.3 to -9.3 kcal/mol | mdpi.com |
| Indole derivatives | UDP-N-acetylmuramatel-alanine ligase | Binding Energy | -11.5 kcal/mol | nih.gov |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Binding Affinity | -8.2 to -10.2 kcal/mol | nih.gov |
Quantum Chemical Calculations for Electronic and Structural Insights
Quantum chemical calculations are fundamental to modern drug discovery, offering a lens into the electronic and structural characteristics that govern a molecule's behavior. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, including molecular geometry, electronic structure, and reactivity, without the need for empirical data.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the optimized molecular geometry and electronic properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional conformation, which dictates how it fits into a biological target's binding site.
A key output of DFT calculations is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For isoquinoline-based chromophores, HOMO and LUMO energies have been calculated to be in the range of -5.76 eV and -1.94 eV, respectively, resulting in an energy gap of approximately 3.82 eV. nih.gov Such calculations for this compound would reveal the influence of the indole substituent on the electronic properties of the isoquinoline core.
| Parameter | Description | Typical Value (eV) for Isoquinoline-based systems nih.gov |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.762 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.938 |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.824 |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of molecules. This method is crucial for predicting the absorption spectra (UV-Visible spectra) of compounds by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. mdpi.com For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and provide insight into the nature of the electronic transitions, such as π–π* transitions, which are common in aromatic systems. mdpi.com Studies on related isoindigo-thiophene molecules have shown that TD-DFT can effectively model how different substituents alter the UV-vis absorption, often causing a red shift (bathochromic shift) in the absorption maxima. mdpi.com Applying TD-DFT to this compound would help to understand its photophysical properties and how it interacts with light.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). rsc.org These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the NH group of the indole ring, indicating these are potential sites for hydrogen bonding or coordination with metal ions. researchgate.net Conversely, positive potential regions would be expected on the hydrogen atoms attached to the aromatic rings. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. rsc.org
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding a molecule's behavior in chemical reactions.
Key global reactivity descriptors include:
Ionization Potential (IP) : The energy required to remove an electron (approximated as IP ≈ -EHOMO).
Electron Affinity (EA) : The energy released when an electron is added (approximated as EA ≈ -ELUMO).
Chemical Potential (μ) : The tendency of electrons to escape from a system (μ = (EHOMO + ELUMO) / 2).
Chemical Hardness (η) : A measure of resistance to charge transfer (η = (ELUMO - EHOMO) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Global Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).
These parameters are instrumental in predicting the reactivity of this compound. For instance, a high electrophilicity index would suggest it could act as a good electrophile in reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Indicates the ease of electron donation. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Indicates the ability to accept an electron. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; related to stability. nih.gov |
| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
While quantum chemical methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations are particularly useful for examining the stability and conformational changes of a ligand-target complex. nih.gov If this compound is docked into the active site of a protein, an MD simulation can be performed to assess the stability of the binding pose. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : This parameter tracks the deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues in the protein. High RMSF values in certain regions can indicate flexibility, which may be important for ligand binding or protein function. nih.gov
MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than molecular docking alone. nih.gov These simulations offer a dynamic picture of the molecular interactions, such as the formation and breaking of hydrogen bonds, that govern the ligand's residence time in the binding pocket.
Pharmacophore Modeling and Virtual Screening Approaches in Lead Identification
Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For a compound like this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model would highlight the key features responsible for its biological activity. For example, the indole NH group could be defined as a hydrogen bond donor, the isoquinoline nitrogen as a hydrogen bond acceptor, and the aromatic rings as hydrophobic features.
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to bind to the same target. mdpi.com The hit compounds identified through this process can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. frontiersin.org This approach significantly streamlines the drug discovery process by prioritizing compounds with a higher probability of being active, thereby saving time and resources. mdpi.com
Future Directions and Research Perspectives for Indolylisoquinoline Compounds
Development of Novel and Efficient Synthetic Strategies for Complex Architectures
The synthesis of the 1-(1H-indol-3-yl)isoquinoline core and its more complex derivatives remains a significant area of research. While foundational methods exist, future efforts will be directed towards developing more efficient, sustainable, and versatile synthetic strategies. Modern organic synthesis is increasingly focused on methodologies that offer high atom economy, stereoselectivity, and the ability to generate molecular diversity from common intermediates.
One promising future direction is the application of C-H activation and functionalization reactions. researchgate.net These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. researchgate.net For instance, rhodium(III)-catalyzed C-H activation followed by intermolecular annulation has been successfully employed for the synthesis of isoquinolines. researchgate.net Adapting such strategies to directly couple indole (B1671886) and isoquinoline (B145761) moieties could provide a highly efficient route to the this compound scaffold.
Another area of development is the use of multicomponent reactions (MCRs). MCRs offer a powerful tool for building complex molecular architectures in a single step from three or more starting materials, which is highly desirable for creating libraries of analogues for biological screening. researchgate.net Designing novel MCRs that incorporate indole and isoquinoline precursors could rapidly generate a wide array of substituted this compound derivatives.
Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. These techniques could be employed to forge the key bonds within the indolylisoquinoline framework under mild conditions, potentially offering new pathways to previously inaccessible analogues.
Advanced Computational Design for Enhanced Potency and Selectivity
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold is expected to grow significantly. nih.govresearchgate.net Future research will leverage advanced computational techniques to design new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Structure-based drug design (SBDD) will play a crucial role, particularly when the three-dimensional structure of the biological target is known. technologynetworks.com Molecular docking simulations can predict the binding modes of this compound derivatives within the active site of a target protein, allowing for the rational design of modifications that enhance binding affinity and selectivity. nih.govresearchgate.netmdpi.com For example, docking studies have been used to investigate the binding of isoquinoline derivatives to enzymes like monoamine oxidase A (MAO-A), providing insights for the design of more potent inhibitors. researchgate.net
In cases where the target structure is unknown, ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, will be employed. mdpi.com By analyzing a series of active and inactive indolylisoquinoline analogues, computational models can be built to identify the key structural features required for biological activity. researchgate.netmdpi.com These models can then be used to virtually screen large compound libraries or to guide the design of new molecules with a higher probability of being active.
Molecular dynamics (MD) simulations will also be increasingly used to study the dynamic behavior of the ligand-target complex over time. nih.gov This can provide a more accurate prediction of binding free energies and reveal important conformational changes that are not apparent from static docking models. nih.gov The integration of artificial intelligence and machine learning algorithms into these computational workflows will further accelerate the discovery of novel and highly optimized this compound-based drug candidates.
Identification and Validation of New Biological Targets
A critical aspect of future research on this compound compounds is the identification and validation of novel biological targets to expand their therapeutic applications. ucl.ac.uksyngeneintl.com The indole and isoquinoline motifs are present in numerous natural products and approved drugs, suggesting that the hybrid scaffold could interact with a wide range of biological macromolecules. researchgate.netnih.gov
One approach to target identification is phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without prior knowledge of the molecular target. ucl.ac.uksyngeneintl.com Once a compound with a desirable phenotypic effect is identified, target deconvolution techniques, such as affinity chromatography, proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening), can be used to pinpoint its molecular target. technologynetworks.comsyngeneintl.com
Another strategy involves computational target prediction, where the structure of the this compound compound is used to screen against databases of known protein structures to identify potential binding partners. researchgate.net This in silico approach can generate hypotheses that can then be tested experimentally. mdpi.com
Once a potential target is identified, target validation is essential to confirm its role in the disease process and its suitability for therapeutic intervention. technologynetworks.comyoutube.com This involves a range of experimental techniques, including genetic manipulation (e.g., gene knockout or knockdown with siRNA) to mimic the effect of a drug, and the use of tool compounds to probe the target's function in relevant biological systems. technologynetworks.comucl.ac.uk For instance, new 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and evaluated for their ability to inhibit Haspin kinase, a potential cancer target. nih.gov This highlights the potential for identifying novel kinases and other enzymes as targets for indolylisoquinoline derivatives.
Exploration of Hybrid Scaffold Design Incorporating the Indolylisoquinoline Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create compounds with improved affinity, better selectivity, or a dual mode of action. mdpi.com The this compound core is an ideal platform for the design of novel hybrid scaffolds. nih.govnih.gov
Future research will focus on strategically linking the indolylisoquinoline core to other biologically active moieties to create novel hybrid molecules. pensoft.net The choice of the linked pharmacophore will depend on the desired therapeutic target and biological effect. For example, incorporating a structural motif known to inhibit a specific enzyme, such as a kinase or a protease, could lead to potent and selective inhibitors. mdpi.com The development of indole-quinoline hybrid molecules targeting the bacterial proton motive force is an example of such a strategy. nih.gov
The design of these hybrid scaffolds will be guided by computational modeling to ensure that the combined molecule retains the desired binding interactions of each pharmacophore and possesses favorable physicochemical properties. researchgate.netmdpi.com The linker connecting the indolylisoquinoline core to the other pharmacophore will be a critical design element, as its length, flexibility, and chemical nature can significantly impact the biological activity of the hybrid molecule. nih.gov
This exploration of hybrid scaffolds is expected to yield novel compounds with unique pharmacological profiles. By targeting multiple biological pathways simultaneously, these hybrids could offer advantages in treating complex diseases like cancer or neurodegenerative disorders, where a multi-target approach is often more effective. nih.govnih.gov
Application in Chemical Probes for Biological Pathway Elucidation
Beyond their potential as therapeutic agents, this compound derivatives can be developed into valuable chemical probes to study and elucidate complex biological pathways. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate the protein's function in a cellular or in vivo context.
To serve as a high-quality chemical probe, an indolylisoquinoline derivative must exhibit high potency and selectivity for its target. Future research will focus on optimizing the structure of these compounds to meet these stringent criteria. This will involve detailed structure-activity relationship (SAR) studies and the use of advanced synthetic and computational techniques.
Furthermore, these optimized compounds can be functionalized with reporter tags, such as fluorescent dyes, biotin, or photo-crosslinking groups, without compromising their biological activity. These tagged probes can then be used in a variety of applications, including:
Cellular imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein and to track its movement in real-time.
Affinity-based protein profiling (ABPP): Probes with reactive groups can be used to covalently label the target protein in complex biological samples, enabling its identification and quantification.
Pull-down assays: Biotinylated probes can be used to isolate the target protein and its binding partners from cell lysates, providing insights into protein-protein interaction networks.
By developing a toolbox of well-characterized chemical probes based on the this compound scaffold, researchers will be able to dissect the intricate signaling pathways and cellular processes in which the identified targets are involved, ultimately leading to a deeper understanding of human health and disease. rsc.org
Q & A
Q. Advanced Research Focus
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance binding to targets like dopamine D2 receptors, as shown in L-741,626 (IC50 = 2.3 nM) .
- In vitro assays : Radioligand displacement assays quantify receptor affinity, while cytotoxicity screens (e.g., MTT assays) assess anticancer potential .
- Crystallography : X-ray structures (e.g., PDB codes) reveal hydrogen-bonding interactions with biological targets, such as N–H⋯N motifs .
What crystallographic techniques are employed to resolve the 3D structure of this compound derivatives, and how do packing interactions influence stability?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 4.38° between isoquinoline and phenyl rings) and hydrogen-bonding networks (N–H⋯N, R22(6) motifs) .
- Packing analysis : Tight molecular arrangements via π-π stacking (3.5–4.0 Å distances) and van der Waals interactions enhance thermal stability .
How can computational methods predict the reactivity and electronic properties of this compound in novel reaction environments?
Q. Advanced Research Focus
- DFT calculations : Optimize transition states for arylation reactions, predicting regioselectivity based on frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular docking : Simulates binding modes with enzymes (e.g., cytochrome P450) to assess metabolic stability .
- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., logP values vs. IC50) .
What are the challenges in scaling up laboratory-scale synthesis of this compound derivatives for preclinical studies?
Q. Intermediate Research Focus
- Purification bottlenecks : Column chromatography is replaced with recrystallization or flash distillation for large batches .
- Catalyst recovery : Immobilized CuI on silica improves recyclability in azide-alkyne reactions .
- Byproduct management : Hydrazine byproducts (from hydrazine hydrate reactions) require neutralization before disposal .
How does the indole-isoquinoline scaffold compare to other heterocyclic systems in terms of synthetic versatility and biological target engagement?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
